N-[4-CHLORO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]-N-METHYLMETHANESULFONAMIDE
Description
N-[4-CHLORO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]-N-METHYLMETHANESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a tetrahydroisoquinoline moiety, which is a significant structural feature in medicinal chemistry due to its biological activity
Properties
IUPAC Name |
N-[4-chloro-3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-20(25(2,23)24)15-7-8-17(19)16(11-15)18(22)21-10-9-13-5-3-4-6-14(13)12-21/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFQQPAZBIRQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)Cl)C(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-CHLORO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]-N-METHYLMETHANESULFONAMIDE can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where N-aralkylsulfonamides react with s-trioxane in the presence of a Preyssler heteropolyacid catalyst supported on silica . This method provides excellent yields and is widely used in the preparation of tetrahydroisoquinoline derivatives.
Chemical Reactions Analysis
N-[4-CHLORO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]-N-METHYLMETHANESULFONAMIDE undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form decahydroisoquinoline derivatives.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include selenium dioxide for oxidation and hydrogen gas for reduction. The major products formed from these reactions are isoquinoline and decahydroisoquinoline derivatives.
Scientific Research Applications
N-[4-CHLORO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]-N-METHYLMETHANESULFONAMIDE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-CHLORO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]-N-METHYLMETHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to inhibit enzymes such as phenylethanolamine N-methyltransferase (PNMT), which plays a role in the biosynthesis of catecholamines . This inhibition can lead to various biological effects, including modulation of neurotransmitter levels and anti-tumor activity.
Comparison with Similar Compounds
N-[4-CHLORO-3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)PHENYL]-N-METHYLMETHANESULFONAMIDE can be compared with other tetrahydroisoquinoline derivatives, such as:
Quinocarcin: An antitumor antibiotic with a similar tetrahydroisoquinoline core.
Saframycins: A family of antitumor antibiotics that also contain the tetrahydroisoquinoline moiety.
Naphthyridinomycin: Another antitumor antibiotic with structural similarities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
